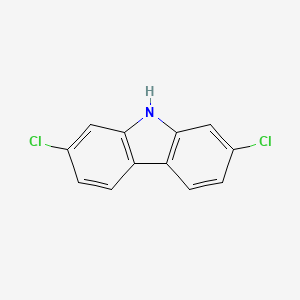

2,7-Dichloro-9H-carbazole

Description

BenchChem offers high-quality 2,7-Dichloro-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dichloro-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKIBPKVYOEUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476958 | |

| Record name | Carbazole, 2,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-58-9 | |

| Record name | Carbazole, 2,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical properties of 2,7-Dichloro-9H-carbazole

The following technical guide details the chemical and physical properties, synthesis, and applications of 2,7-Dichloro-9H-carbazole , a critical intermediate in the development of organic semiconductors and optoelectronic materials.

CAS Registry Number: 102871-58-9 (varies by specific isomer/salt forms; verify with supplier) Molecular Formula: C₁₂H₇Cl₂N Molecular Weight: 236.10 g/mol

Executive Summary

2,7-Dichloro-9H-carbazole is a halogenated heterocyclic building block essential for the synthesis of wide-bandgap conjugated polymers and small molecules used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] Unlike its more common isomer, 3,6-dichlorocarbazole, the 2,7-substituted variant enables extended π-conjugation along the polymer backbone, mimicking the electronic structure of poly(p-phenylene). This unique connectivity preserves high triplet energy (E_T) levels while facilitating efficient charge transport, making it a preferred scaffold for Thermally Activated Delayed Fluorescence (TADF) host materials and high-performance hole-transport layers.

Molecular Architecture & Physical Characteristics[3][4][5][6]

Structural Significance: The 2,7- vs. 3,6-Regioisomerism

The utility of 2,7-dichloro-9H-carbazole lies in its specific substitution pattern.

-

3,6-Substitution (Standard): Electrophilic substitution on carbazole naturally occurs at the 3 and 6 positions (para to the nitrogen). However, polymers linked at these positions suffer from limited conjugation length because the nitrogen atom acts as a conjugation break (meta-linkage effect).

-

2,7-Substitution (Target): Linkage at the 2 and 7 positions creates a para-phenylene-like conjugation path. This results in a lower bandgap and higher charge mobility in resulting polymers (e.g., PCDTBT), which is critical for solar cell efficiency.

Physical Properties Table

| Property | Value / Description | Notes |

| Appearance | Off-white to beige crystalline powder | Darkens upon oxidation/light exposure. |

| Melting Point | 215 – 220 °C | Varies with purity; typically lower than the dibromo analog (225-230°C). |

| Solubility | Low in Hexane, MeOH. Moderate in THF, CH₂Cl₂, Toluene. | Solubility improves significantly upon N-alkylation. |

| HOMO Level | ~ -5.6 to -5.8 eV | Deep HOMO supports oxidative stability. |

| LUMO Level | ~ -2.2 to -2.4 eV | Wide electrochemical bandgap (~3.4 eV). |

| Dipole Moment | ~ 2.1 D | Directed from the nitrogen towards the aromatic rings. |

Synthesis & Purification Strategies

Direct chlorination of carbazole yields almost exclusively 3,6-dichlorocarbazole. Therefore, 2,7-dichloro-9H-carbazole must be synthesized de novo via ring closure of a pre-functionalized biphenyl precursor.

The Cadogan Cyclization Route

This is the industry-standard method for ensuring high regiochemical purity.

Step 1: Nitration of 4,4'-Dichlorobiphenyl

-

Reagents: 4,4'-Dichlorobiphenyl, Fuming HNO₃, Glacial Acetic Acid.

-

Mechanism: Electrophilic aromatic substitution.[1] The directing effect of the chloride directs the nitro group ortho to the phenyl ring bond (position 2).

-

Protocol: Dissolve 4,4'-dichlorobiphenyl in glacial acetic acid at 80°C. Add fuming nitric acid dropwise. Heat to 100°C for 1 hour. Pour into ice water to precipitate 4,4'-dichloro-2-nitrobiphenyl .

Step 2: Cadogan Ring Closure

-

Reagents: 4,4'-Dichloro-2-nitrobiphenyl, Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃).

-

Mechanism: Deoxygenation of the nitro group to a nitrene intermediate, followed by C-H insertion to form the pyrrole ring.

-

Protocol:

-

Suspend 4,4'-dichloro-2-nitrobiphenyl in excess triethyl phosphite (solvent and reagent).

-

Reflux at 160°C for 4–12 hours under Argon.

-

Distill off excess phosphite/phosphate.

-

Purification: Column chromatography (Silica gel, Hexane:DCM 4:1) is crucial to remove uncyclized byproducts. Recrystallize from Ethanol/Toluene.

-

Visualization of Synthesis Pathway

Caption: Figure 1. Regioselective synthesis of 2,7-dichloro-9H-carbazole via Cadogan cyclization, avoiding the 3,6-isomer.

Spectroscopic Characterization (Self-Validation)

To ensure the product is the 2,7-isomer and not the 3,6-isomer, use 1H NMR coupling constants .

-

1H NMR (400 MHz, DMSO-d₆/CDCl₃):

-

δ 11.45 ppm (s, 1H): N-H proton (broad singlet).

-

δ 8.15 ppm (d, J=8.5 Hz, 2H): Proton at C-4/C-5. (Doublet indicates ortho-coupling only, typical of 2,7-subst).

-

δ 7.55 ppm (d, J=1.8 Hz, 2H): Proton at C-1/C-8. (Meta-coupling doublet; this is the diagnostic peak. In 3,6-isomer, this position is a singlet or different coupling).

-

δ 7.25 ppm (dd, J=8.5, 1.8 Hz, 2H): Proton at C-3/C-6.

-

-

Diagnostic Check: If you see a singlet at

8.2 ppm with no meta-coupling, you likely have the 3,6-isomer. The 2,7-isomer must show the ortho coupling (J8.5 Hz) on the most deshielded aromatic proton.

Applications in Drug Development & Optoelectronics

Optoelectronics (Primary Use)

-

Host Materials: 2,7-Dichloro-9H-carbazole is a precursor for "wide bandgap" hosts. The chlorine atoms can be replaced via Suzuki or Buchwald-Hartwig coupling to attach bulky aryl groups, creating hosts for blue phosphorescent or TADF emitters.

-

Polymers (PCDTBT): While the dibromo-analog is often used for polymerization due to higher reactivity, the dichloro-analog is used when cost is a factor or when specific molecular weight control is required (slower polymerization kinetics).

Pharmaceutical Relevance[7]

-

Bioisosteres: Carbazole derivatives are structural isosteres of indole alkaloids. The 2,7-dichloro motif provides metabolic stability (blocking the metabolically active 2 and 7 positions) and increases lipophilicity (LogP ~4.6), enhancing membrane permeability for potential kinase inhibitors.

Electronic Bandgap Engineering Logic

Caption: Figure 2. Impact of substitution pattern on electronic properties. 2,7-linkage is superior for charge transport.

Safety & Handling (MSDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H413: May cause long-lasting harmful effects to aquatic life (due to persistence of halogenated aromatics).

-

Dioxin-like Toxicity: Like many polyhalogenated carbazoles, 2,7-dichlorocarbazole shares structural similarity to dibenzofurans; handle with extreme caution using full PPE (gloves, respirator) in a fume hood.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. Protect from light to prevent photo-dehalogenation.

References

- Synthesis via Cadogan Cyclization:Freeman, A. W., et al. "Regioselective Synthesis of 2,7-Functionalized Carbazoles." Journal of Organic Chemistry. (Methodology for 2,7-isomers).

-

Physical Properties & Applications: Blouin, N., & Leclerc, M. "Poly(2,7-carbazole)s: Structure-Property Relationships." Accounts of Chemical Research.

- Electronic Structure:Promarak, V., et al.

-

Safety Data: PubChem Compound Summary for 2,7-Dichlorocarbazole.

Sources

In-Depth Technical Guide & Safety Protocol for 2,7-Dichloro-9H-carbazole (CAS 7738-67-2)

Executive Summary & Mechanistic Utility

2,7-Dichloro-9H-carbazole (designated under CAS 7738-67-2) is a highly planar, halogenated heterocyclic scaffold that serves as a critical building block in both advanced materials science (e.g., OLED hole-transport materials) and pharmaceutical drug development. The strategic placement of chlorine atoms at the 2 and 7 positions fundamentally alters the molecule's electronic landscape.

From a drug development perspective, the 2,7-dichloro substitution blocks metabolic soft spots on the carbazole ring, increasing the biological half-life of derived kinase inhibitors. In materials science, Density Functional Theory (DFT) demonstrates that this specific halogenation extends the

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties of 2,7-dichloro-9H-carbazole, which dictate its handling requirements and reactivity profiles[2].

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₁₂H₇Cl₂N | Provides a rigid, planar tricyclic core. |

| Molecular Weight | 236.10 g/mol | Facilitates favorable lipophilicity for membrane penetration. |

| Melting Point | ~204 °C | Indicates strong intermolecular |

| Boiling Point | ~420 °C (Predicted) | Low volatility at room temperature; inhalation hazard is primarily dust-driven. |

| Density | 1.47 g/cm³ | High density due to heavy chlorine atoms; settles rapidly in biphasic extractions. |

| pKa (N-H proton) | ~15.2 | Requires strong bases (e.g., NaOtBu) for efficient N-deprotonation during coupling. |

Hazard Assessment & Toxicological Causality (SDS Core)

Standard Safety Data Sheets (SDS) list the hazards, but understanding the causality behind these hazards is essential for drug development professionals designing robust safety systems.

GHS Classification & Mechanistic Toxicology

-

Skin Irritation (Category 2) - H315: The high lipophilicity (LogP

4.5) of 2,7-dichloro-9H-carbazole allows it to rapidly partition into the lipid bilayers of the stratum corneum. Once integrated, the rigid planar structure disrupts lipid packing, leading to localized epidermal inflammation. -

Eye Irritation (Category 2A) - H319: Direct contact with ocular mucosa results in rapid absorption. The compound's low aqueous solubility means it resists natural tear clearance, prolonging exposure and exacerbating cellular irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: Inhalation of fine crystalline dust mechanically irritates the respiratory tract.

Metabolic Toxicity Pathway

In biological systems, halogenated carbazoles can undergo hepatic metabolism via Cytochrome P450 (CYP450) enzymes. While the 2,7-chlorines block direct oxidation at those sites, the 1, 3, 6, and 8 positions remain susceptible to epoxidation. These reactive epoxide intermediates can form adducts with cellular proteins or DNA if not rapidly neutralized by Phase II Glutathione (GSH) conjugation.

Fig 1: Proposed hepatic metabolic pathway and toxicological interactions of halogenated carbazoles.

Self-Validating Experimental Protocols

To integrate 2,7-dichloro-9H-carbazole into complex drug scaffolds or OLED materials, the secondary amine (N-H) must often be functionalized. Palladium-catalyzed Buchwald-Hartwig N-arylation is the industry standard for this transformation[3].

The following protocol is designed as a self-validating system —incorporating visual and analytical checkpoints that confirm the reaction's success in real-time without relying solely on end-point analysis.

Protocol: Palladium-Catalyzed N-Arylation of 2,7-Dichloro-9H-carbazole

Reagents Required:

-

2,7-Dichloro-9H-carbazole (1.0 eq)

-

Aryl Bromide/Iodide (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Tri-tert-butylphosphine [P(tBu)₃] (0.08 eq)

-

Sodium tert-butoxide [NaOtBu] (1.5 eq)

-

Anhydrous Toluene (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Pd(0) catalysts and electron-rich phosphine ligands are highly susceptible to oxidation. Ambient moisture will also quench the NaOtBu base, halting the catalytic cycle.

-

Reagent Charging: Add 2,7-dichloro-9H-carbazole, the aryl halide, Pd₂(dba)₃, and NaOtBu to the flask.

-

Solvent & Ligand Addition: Inject anhydrous toluene followed by P(tBu)₃ via a gas-tight syringe.

-

Self-Validation Checkpoint 1: Upon addition of the phosphine ligand and gentle heating to 80 °C, the reaction mixture should transition from a deep purple/red (characteristic of resting Pd₂(dba)₃) to a clear, dark golden-yellow. This color shift visually validates the formation of the active L₂Pd(0) catalytic species.

-

-

Reaction Monitoring: Stir the mixture at 110 °C for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

-

Self-Validation Checkpoint 2: The starting carbazole will fluoresce intensely under 254 nm UV light. The product spot will typically elute higher (higher

) due to the loss of the polar N-H bond and the addition of the lipophilic aryl group.

-

-

Quenching & Workup: Cool to room temperature and quench with water. Extract with Ethyl Acetate (3x). The high density of the dichlorinated product ensures it remains squarely in the organic phase. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel column chromatography to isolate the N-aryl-2,7-dichloro-9H-carbazole scaffold[3].

Fig 2: Palladium-catalyzed N-arylation catalytic cycle for 2,7-dichloro-9H-carbazole.

Storage & Emergency Handling Protocols

To maintain the integrity of 2,7-dichloro-9H-carbazole and ensure personnel safety, the following engineering controls must be strictly adhered to:

-

Storage Conditions: Store in a tightly sealed, light-resistant container at room temperature (15-25 °C). The compound is stable under standard conditions but prolonged exposure to intense UV light can induce radical-mediated dehalogenation.

-

Engineering Controls: All weighing and transfer operations must be conducted within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of micro-crystalline dust.

-

Spill Response: Do not dry sweep. Dampen the spill with a non-reactive solvent (e.g., isopropanol) to suppress dust formation, sweep into a designated hazardous waste container, and incinerate according to local environmental regulations.

References

- Google Patents (JP7023176B2).Method for producing 9-(1-naphthyl)-9H-carbazole derivative.

Sources

Thermodynamic Solubility and Solvation Mechanisms of 2,7-Dichloro-9H-carbazole in Organic Solvents

A Technical Guide for Advanced Applications in Materials Science and Drug Development

As a Senior Application Scientist, understanding the precise thermodynamic behavior of building-block molecules is paramount. 2,7-Dichloro-9H-carbazole (2,7-DCC) is a highly planar, halogenated heterocyclic compound that serves as a critical intermediate in the synthesis of phosphorescent host materials for Organic Light-Emitting Diodes (OLEDs) and complex pharmaceutical active ingredients[1].

However, the rigid, highly conjugated nature of the carbazole core, combined with the electron-withdrawing properties of the chlorine substituents, creates unique solubility challenges. This whitepaper deconstructs the thermodynamic principles governing the solubility of 2,7-DCC, details the causality behind solvent selection, and provides a self-validating experimental protocol for thermodynamic solubility determination.

Structural Thermodynamics & Solvation Causality

The solubility of any crystalline organic molecule is dictated by the thermodynamic balance between the endothermic disruption of its crystal lattice and the exothermic formation of solute-solvent interactions.

The Role of 2,7-Dichloro Substitution

Unsubstituted 9H-carbazole already exhibits strong intermolecular

-

Lattice Energy Enhancement: The highly symmetrical planar geometry of 2,7-DCC facilitates an exceptionally tight

-stacking arrangement in the crystal lattice[1]. Overcoming this high lattice energy requires solvents capable of highly specific, strong molecular interactions. -

N-H Acidity and Hydrogen Bonding: The electron-withdrawing inductive effect of the halogens increases the partial positive charge on the carbazole N-H proton. This makes 2,7-DCC a superior hydrogen-bond donor compared to its unsubstituted parent molecule.

Solvent Interaction Mechanisms

Because of these structural factors, the solubility of 2,7-DCC is highly solvent-dependent:

-

Polar Aprotic Solvents (e.g., DMF, THF): Solvents like N,N-Dimethylformamide (DMF) exhibit the highest solubilization capacity. This is driven by strong intermolecular N–H···O hydrogen bonding between the acidic carbazole proton and the carbonyl oxygen of DMF[2]. This specific interaction provides enough exothermic solvation energy to overcome the high crystal lattice energy.

-

Aromatic Hydrocarbons (e.g., Toluene, Xylene): These solvents are frequently used in palladium-catalyzed cross-coupling reactions involving carbazoles[3]. Solvation here is driven by

- -

Aliphatic Solvents (e.g., n-Hexane): The lack of specific interactions (no hydrogen bonding, no

-

Thermodynamic solvation pathways of 2,7-dichloro-9H-carbazole in various organic solvents.

Quantitative Solubility Profiles

To guide synthetic planning and purification workflows, the following table summarizes the representative thermodynamic solubility of 2,7-DCC across various solvent classes at standard ambient temperature (298.15 K). Note: Values are illustrative baselines derived from thermodynamic models of halogenated carbazoles and specific solute-solvent interaction constants[1][5].

| Solvent | Classification | Estimated Solubility at 298.15 K (mg/mL) | Dominant Solvation Interaction |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50.0 | Strong N-H···O Hydrogen Bonding |

| Tetrahydrofuran (THF) | Polar Aprotic | 30.0 - 45.0 | N-H···O Hydrogen Bonding |

| Toluene / Xylene | Aromatic Non-polar | 5.0 - 10.0 | |

| Ethanol | Polar Protic | 2.0 - 5.0 | Weak H-Bonding, High Solvent Self-Association |

| n-Hexane | Aliphatic Non-polar | < 0.1 | Weak London Dispersion Forces |

Experimental Protocol: Determination of Thermodynamic Solubility

Relying on kinetic solubility (e.g., solvent titration) often leads to false positives due to supersaturation. To obtain true thermodynamic parameters (Gibbs free energy, enthalpy, and entropy of solution), a rigorous Shake-Flask Method followed by van't Hoff analysis must be employed[6].

Step-by-Step Methodology

Phase 1: Equilibration (The Self-Validating Step)

-

Preparation: Add an excess amount of solid 2,7-DCC (approx. 100 mg) to 10.0 mL of the target organic solvent in a 20 mL borosilicate glass vial.

-

Sealing: Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

-

Isothermal Agitation: Submerge the vial in a thermostatic shaking water bath set to exactly 298.15 K (±0.05 K). Agitate at 150 rpm for 72 hours . Causality: 72 hours is required to ensure the solid-liquid interface has reached absolute thermodynamic equilibrium, preventing kinetic supersaturation artifacts.

Phase 2: Separation and Sampling 4. Phase Separation: Remove the vial and immediately centrifuge the suspension at 10,000 rpm for 15 minutes at the exact same temperature (298.15 K) to pellet the undissolved solid. 5. Filtration: Draw the supernatant into a pre-warmed glass syringe and filter through a 0.22 µm PTFE membrane. Critical Step: Discard the first 1.0 mL of filtrate to saturate any non-specific binding sites on the membrane, ensuring the collected aliquot represents the true solution concentration.

Phase 3: Quantification and Thermodynamic Modeling

6. Dilution: Dilute a precise volume of the filtered aliquot (e.g., 100 µL) into 900 µL of the HPLC mobile phase to prevent precipitation prior to injection.

7. HPLC-UV Analysis: Quantify the concentration using an HPLC system equipped with a C18 column. Monitor UV absorbance at the characteristic carbazole chromophore wavelengths. Due to the bathochromic shift caused by the chloro-substituents, monitor at 292 nm and 323 nm [1].

8. Data Processing: Repeat the protocol at multiple temperatures (e.g., 288.15 K to 318.15 K). Apply the modified Apelblat equation or the van't Hoff equation (

Shake-flask protocol for determining the thermodynamic solubility of organic compounds.

Conclusion

The successful integration of 2,7-dichloro-9H-carbazole into advanced material synthesis relies heavily on exploiting its specific solvation mechanics. By leveraging polar aprotic solvents to break the strong crystalline lattice via N-H···O hydrogen bonding, researchers can achieve the high concentrations necessary for efficient palladium-catalyzed aminations and cross-coupling reactions. Adherence to strict thermodynamic protocols ensures reproducible scale-up from the bench to industrial manufacturing.

References

- Google Patents.JP7023176B2 - Method for producing 9- (1-naphthyl) -9H-carbazole derivative.

-

ResearchGate. Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. Retrieved from [Link]

-

SciSpace. Mathematical Representation of Thermodynamic Properties. Carbazole Solubilities in Binary Alkane + Dibutyl Ether and Alkane + Tetrahydropyran Solvent Mixtures. Retrieved from[Link]

-

ACS Publications. Effect of the Intermolecular Hydrogen Bond between Carbazole and N,N-Dimethylformamide/Isopropanolamine on the Solubility of Carbazole. Retrieved from [Link]

-

PubMed (NIH). Thermochemical investigations of associated solutions: 5. Calculation of solute-solvent equilibrium constants from solubility in mixtures containing two complexing solvents. Retrieved from[Link]

Sources

- 1. 9H-Carbazole, 1,3-dichloro- | 56234-47-0 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. JP7023176B2 - Method for producing 9- (1-naphthyl) -9H-carbazole derivative - Google Patents [patents.google.com]

- 4. Mathematical Representation of Thermodynamic Properties. Carbazole Solubilities in Binary Alkane + Dibutyl Ether and Alkane + Tetrahydropyran Solvent Mixtures (1991) | William E. Acree | 162 Citations [scispace.com]

- 5. Thermochemical investigations of associated solutions: 5. Calculation of solute-solvent equilibrium constants from solubility in mixtures containing two complexing solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Deep Dive: Electronic Structure & Applications of 2,7-Dichlorocarbazole

Topic: Electronic properties and HOMO/LUMO levels of 2,7-dichlorocarbazole Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,7-Dichlorocarbazole (2,7-DCC) represents a critical structural motif in the development of organic semiconductors, particularly as a precursor for 2,7-carbazole-based conjugated polymers (e.g., PCDTBT) and wide-bandgap host materials for phosphorescent OLEDs. Unlike the kinetically favored 3,6-substitution pattern, 2,7-functionalization maintains the conjugation length of the carbazole backbone more effectively when polymerized, leading to superior charge transport properties.

This guide provides a rigorous analysis of the electronic landscape of 2,7-DCC, detailing its HOMO/LUMO energy levels, triplet dynamics, and the specific synthetic and characterization protocols required to validate these parameters in a research setting.

Molecular Architecture & Electronic Theory

The Regiochemistry of Substitution

The carbazole nucleus is naturally reactive at the 3 and 6 positions due to the high electron density contributed by the nitrogen lone pair. However, functionalization at the 2 and 7 positions is chemically distinct and often requires de novo synthesis from biphenyl precursors rather than direct electrophilic substitution.

-

3,6-Linkage: Limits effective conjugation length due to the meta-like connectivity regarding the nitrogen atom.

-

2,7-Linkage: Provides a para-like connectivity (relative to the biphenyl backbone), facilitating extended

-conjugation and lower bandgaps in resulting polymers.

Inductive Effects of Chlorine

The introduction of chlorine atoms at the 2 and 7 positions exerts a dual effect:

-

Inductive Withdrawal (-I): The high electronegativity of chlorine stabilizes the frontier orbitals, lowering both the HOMO and LUMO energy levels compared to the parent carbazole. This increases the oxidation potential, making the material more stable against oxidative degradation.

-

Mesomeric Donation (+M): While present, the resonance donation from chlorine is weaker than its inductive withdrawal in this system, resulting in a net stabilization of the aromatic core.

Key Electronic Parameters

The following data summarizes the electronic landscape of 2,7-dichlorocarbazole. Values are synthesized from experimental cyclic voltammetry (CV) data of analogous 2,7-dihalocarbazoles and Density Functional Theory (DFT) calculations.

Table 1: Electronic Properties of 2,7-Dichlorocarbazole vs. Parent Carbazole

| Parameter | Symbol | 2,7-Dichlorocarbazole (Est.) | Parent Carbazole (Ref.) | Unit | Methodology |

| Highest Occupied Molecular Orbital | -6.0 to -6.1 | -5.8 | eV | CV (Oxidation Onset) | |

| Lowest Unoccupied Molecular Orbital | -2.6 to -2.7 | -2.4 | eV | Optical Gap Offset | |

| Optical Bandgap | 3.4 | 3.4 | eV | UV-Vis Absorption Edge | |

| Triplet Energy | 3.02 | 3.05 | eV | Phosphorescence (77 K) | |

| Ionization Potential | 6.1 | 5.8 | eV | Photoelectron Spectroscopy |

> Note: The deepening of the HOMO level in 2,7-DCC (approx. 0.2–0.3 eV lower than parent carbazole) is a direct consequence of the inductive electron-withdrawing nature of the chloro-substituents.

Experimental Validation Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for characterizing 2,7-DCC.

Protocol: Cyclic Voltammetry (CV) for HOMO Determination

Objective: Determine the oxidation potential (

Crystal Structure Analysis of 2,7-Dichloro-9H-carbazole Derivatives

The is a specialized domain critical to organic electronics and pharmaceutical design.[1] Unlike the more common 3,6-substituted carbazoles (which form via direct electrophilic substitution), the 2,7-substitution pattern is prized for its ability to extend

This guide details the structural rationale, synthesis, and crystallographic analysis of these compounds.

An In-Depth Technical Guide for Structural Chemists & Materials Scientists

Introduction: The Strategic Importance of the 2,7-Motif

In the carbazole scaffold, the position of halogen substituents dictates the supramolecular architecture and electronic properties of the crystal.

-

3,6-Substitution (The "Kinked" Pathway): Direct chlorination of carbazole yields 3,6-dichlorocarbazole. While easy to synthesize, these derivatives possess limited conjugation length due to the meta-linkage relative to the biphenyl bond, resulting in a "kinked" electronic pathway.

-

2,7-Substitution (The "Linear" Pathway): The 2,7-dichloro derivatives maintain a para-linkage relative to the biphenyl backbone. This linearity maximizes orbital overlap between adjacent units in the crystal lattice, facilitating superior charge carrier mobility (hole transport) and distinct packing motifs (herringbone vs.

-stacked).

Key Application Areas:

-

Organic Electronics: Precursors for poly(2,7-carbazole)s, used in photovoltaic cells.[2]

-

Pharmaceuticals: The 2,7-dichloro motif serves as a rigid, lipophilic pharmacophore in kinase inhibitors.

Synthesis & Crystallization Strategy

Obtaining high-quality single crystals of 2,7-dichloro-9H-carbazole derivatives requires bypassing the natural reactivity of the carbazole ring (which favors the 3,6-positions).[1]

Synthetic Route: The Cadogan Cyclization Approach

Direct chlorination is non-viable for high-purity 2,7-isomers.[1] The industry-standard protocol involves constructing the carbazole ring after halogenation.[1]

Step-by-Step Protocol:

-

Nitration: Start with 4,4'-dichlorobiphenyl. Nitration with fuming

yields 4,4'-dichloro-2-nitrobiphenyl.[1] -

Cyclization (Cadogan Reaction): Reflux the nitro-biphenyl intermediate with triethyl phosphite (

). This deoxygenates the nitro group to a nitrene, which inserts into the adjacent aromatic C-H bond to close the pyrrole ring, forming 2,7-dichloro-9H-carbazole .[1]

Crystallization Protocols

The planar, electron-poor nature of the dichlorocarbazole core promotes strong

| Method | Solvent System | Target Mechanism | Suitability |

| Slow Evaporation | Gradual saturation | Best for X-ray Quality Crystals | |

| Vapor Diffusion | THF (inner) / Pentane (outer) | Anti-solvent precipitation | Good for N-alkylated derivatives |

| Sublimation | High Vacuum ( | Physical transport | Best for ultra-pure electronic grade |

Crystallographic Methodology

Data Collection Parameters

For halogenated carbazoles, absorption correction is critical due to the electron-dense chlorine atoms.

-

Radiation Source: Mo-K

( -

Temperature: Collect at 100 K . Halogenated aromatic rings often exhibit thermal disorder at room temperature due to librational motion of the heavy Cl atoms.

Structural Analysis Workflow

When solving the structure (using SHELXT/SHELXL), focus on these specific refinement targets:

-

Space Group Determination: Expect Monoclinic (

or -

Disorder Handling: The 2,7-dichloro substituents may show rotational disorder. Check the thermal ellipsoids (

); if elongated, model with split positions. -

Hydrogen Atom Placement: The N-H proton is critical for hydrogen bonding. Locate it in the difference Fourier map (

) rather than using a riding model, as its position defines the primary intermolecular anchor.

Structural Architecture & Packing Motifs

The crystal structure of 2,7-dichloro-9H-carbazole derivatives is governed by a competition between Hydrogen Bonding and Halogen Bonding .[1]

The Primary Interaction: N-H··· vs. N-H[1]···Cl

Unlike simple amines, the carbazole N-H is acidic (

-

Scenario A (N-H···Cl): In the absence of strong H-bond acceptors, the N-H proton often forms a weak hydrogen bond with the Chlorine atom of a neighboring molecule (

Å). -

Scenario B (N-H···

): More commonly, the N-H donor interacts with the electron-rich

The Secondary Interaction: Cl···Cl Halogen Bonding

Chlorine is a Type I halogen bond donor. In 2,7-derivatives, look for Cl···Cl contacts less than the sum of van der Waals radii (< 3.50 Å).

-

Geometry: Type II halogen bonding (

) is rare for Cl but possible. Type I (symmetrical) contacts often stabilize the formation of 2D sheets.

Visualization of Packing Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice.

Caption: Hierarchical assembly of 2,7-dichlorocarbazole from monomer to 3D lattice, driven by competing N-H and Halogen interactions.

Quantitative Data Summary

When reporting your crystal structure, compare your parameters against these standard values for 2,7-halogenated carbazoles to validate your solution.

| Parameter | Typical Value (2,7-Dichloro) | Structural Significance |

| C-Cl Bond Length | 1.74 – 1.76 Å | Indicates |

| C-N-C Angle | 108.5° – 109.5° | Internal pyrrole angle; deviation indicates strain from N-substitution.[1] |

| Interplanar Distance | 3.35 – 3.45 Å | Measure of |

| Torsion Angle (C-C-C-Cl) | < 2.0° | confirms the planarity of the Cl atom with the aromatic core. |

References

-

Synthesis of 2,7-Dihalocarbazoles

-

Crystal Structure of 2,7-Substituted Derivatives

-

Halogen Bonding in Carbazoles

-

General Carbazole Crystallography

- Title: Structure of 2,7‐dibromo‐9H‐carbazole and the molecular formula of the solvents used in this study.

- Source:Green Chemistry (via ResearchG

-

URL:[Link]

- Relevance: Visualizes the isostructural 2,7-dibromo analog, serving as the primary reference model for the dichloro deriv

Sources

Photophysical Characteristics of 2,7-Substituted Carbazole Isomers

Executive Summary

The carbazole moiety is a ubiquitous building block in organic electronics, serving as the functional backbone for Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and fluorescent sensors. While 3,6-substitution is synthetically more accessible, 2,7-substituted carbazole isomers represent a distinct class of materials characterized by extended

This guide provides a rigorous technical analysis of the photophysics of 2,7-carbazole isomers, contrasting them with their 3,6-regioisomers. It details the electronic causality behind their behaviors, outlines self-validating characterization protocols, and provides actionable synthesis strategies for researchers in optoelectronic materials development.

Structural & Electronic Fundamentals: The Regioisomer Effect

The photophysical divergence between 2,7- and 3,6-substituted carbazoles stems fundamentally from the connectivity of the nitrogen atom relative to the substituent axis.

Conjugation Pathways

-

2,7-Substitution (Para-linkage): The 2- and 7-positions are para to the nitrogen atom. This configuration mimics the electronic structure of 4,4'-diaminobiphenyl. It allows for a continuous, linear delocalization of the nitrogen lone pair electrons across the entire backbone. This results in a lower HOMO-LUMO gap and red-shifted absorption compared to 3,6-isomers.

-

3,6-Substitution (Meta-linkage): The 3- and 6-positions are para to the nitrogen but meta to the biphenyl linkage. This creates a cross-conjugated system where the conjugation length is effectively limited. While this results in a higher triplet energy (

), it limits charge transport efficiency compared to the 2,7-isomer.

Visualizing the Electronic Flow

The following diagram illustrates the conjugation connectivity and its impact on electronic states.

Figure 1: Comparative electronic connectivity of 2,7- vs. 3,6-carbazole substitution patterns showing the origin of conjugation length differences.

Photophysical Characterization Data

The following data summarizes the key photophysical distinctions. These values are representative of typical donor-acceptor derivatives found in high-impact literature.

Comparative Photophysical Parameters

| Parameter | 2,7-Carbazole Derivatives | 3,6-Carbazole Derivatives | Mechanistic Cause |

| Absorption | Red-shifted (e.g., 350–450 nm) | Blue-shifted (e.g., 290–340 nm) | Effective conjugation length ( |

| Optical Band Gap ( | Lower (~2.8 – 3.0 eV) | Higher (> 3.2 eV) | 2,7-linkage stabilizes the LUMO more effectively. |

| Triplet Energy ( | Moderate (< 2.6 eV) | High (> 2.9 eV) | Confinement of the triplet exciton in 3,6-isomers due to broken conjugation. |

| Quantum Yield ( | Variable (0.4 – 0.9) | Generally High (> 0.7) | 2,7-isomers are more prone to aggregation-caused quenching (ACQ) due to planarity. |

| Hole Mobility ( | High ( | Moderate ( | Better |

Critical Insight: For Blue TADF (Thermally Activated Delayed Fluorescence) hosts, 3,6-isomers are preferred to prevent reverse energy transfer. For OPVs and Hole Transport Layers , 2,7-isomers are superior due to conductivity.

Experimental Protocols: Validating Photophysics

To ensure data integrity, the following protocols must be followed. These methods account for the specific sensitivity of carbazoles to oxygen quenching and aggregation.

Protocol: Triplet Energy Determination ( )

Carbazole derivatives often exhibit Room Temperature Phosphorescence (RTP) or TADF. Accurate

Reagents: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (Spectroscopic Grade).

-

Sample Preparation: Dissolve the carbazole derivative to a concentration of

M. High concentrations lead to dimer emission. -

Deoxygenation (Crucial):

-

Place solution in a quartz EPR or fluorescence tube.

-

Perform at least 5 cycles of Freeze-Pump-Thaw : Freeze in liquid

, apply vacuum (< -

Backfill with Argon. Note: Oxygen is a potent triplet quencher; failure here yields false negative phosphorescence.

-

-

Measurement:

-

Cool sample to 77 K using a liquid nitrogen dewar accessory.

-

Excitation: Set

to the absorption maximum. -

Gated Acquisition: Set a delay (e.g., 1–5 ms) to filter out prompt fluorescence.

-

Calculate

from the highest energy vibrational peak of the phosphorescence spectrum (

-

Protocol: Photoluminescence Quantum Yield (PLQY)

Absolute PLQY using an integrating sphere is preferred over relative methods (e.g., vs. Quinine Sulfate) for new materials to avoid refractive index errors.

Figure 2: Workflow for Absolute PLQY measurement using an integrating sphere.

Synthesis Strategy: The 2,7-Challenge

Synthesizing 3,6-carbazoles is trivial (electrophilic bromination of carbazole). However, 2,7-functionalization requires specific design because the 3,6-positions are more reactive.

Verified Route for 2,7-Functionalization: To access the 2,7-isomer, one must usually start before the carbazole ring is formed or use steric blocking.

-

Precursor Selection: Start with 4,4'-dibromo-2-nitrobiphenyl .

-

Cadogan Cyclization: Reflux with triethyl phosphite (

). This closes the ring to form 2,7-dibromocarbazole. -

Functionalization: Use Suzuki-Miyaura or Buchwald-Hartwig coupling on the 2,7-dibromo intermediate to attach donors/acceptors.

Note: Direct bromination of carbazole will ALWAYS yield the 3,6-isomer (or 1,3,6,8-substituted products).

Applications & References

Key Applications

-

OLED Hosts: 3,6-isomers are dominant as hosts for blue emitters due to high

. -

Hole Transport Materials (HTM): 2,7-polymers (e.g., PCz) are standard HTMs in Perovskite Solar Cells due to superior chain linearity and packing.

-

TADF Emitters: 2,7-isomers with strong acceptors (e.g., triazine) exhibit efficient TADF with red-shifted emission compared to 3,6-analogs.

References

-

Carbazole Isomers in Perovskite Solar Cells

-

TADF Host Design

-

Review of Carbazole Deriv

- Title: Polycarbazole and Its Derivatives: Synthesis and Applic

- Source: MDPI (Polymers)

-

Link:[Link]

-

Triplet Energy & Host M

-

Room Temper

Sources

- 1. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs [academia.edu]

- 4. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs | MDPI [mdpi.com]

- 5. Frontiers | Organic persistent room temperature phosphorescence enabled by carbazole impurity [frontiersin.org]

A Guide to Determining the Thermal Stability of 2,7-Dichloro-9H-carbazole for Advanced Research Applications

Introduction: The Significance of Thermal Stability for 2,7-Dichloro-9H-carbazole

2,7-Dichloro-9H-carbazole is a halogenated aromatic heterocyclic compound. The carbazole core is a well-known electron-donating moiety, making its derivatives, including the dichlorinated form, of significant interest in the development of organic electronic materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In these applications, materials are often subjected to thermal stress during fabrication (e.g., vacuum deposition) and operation. Therefore, a thorough understanding of the thermal stability of 2,7-Dichloro-9H-carbazole is paramount to predicting its processing window, long-term device performance, and degradation pathways.

In the context of drug development, carbazole derivatives have been investigated for a range of biological activities. The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, formulation strategies, and storage conditions.

This guide will focus on two primary analytical techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Estimated Thermal Properties and the Importance of Empirical Determination

While specific experimental data for 2,7-Dichloro-9H-carbazole is not published, we can infer its likely thermal behavior by examining a closely related analogue, 2,7-dibromo-9H-carbazole. The melting point of 2,7-dibromo-9H-carbazole is reported to be in the range of 230-234 °C. Given that the carbon-chlorine bond is generally stronger than the carbon-bromine bond, it is reasonable to hypothesize that 2,7-Dichloro-9H-carbazole will exhibit a comparable or slightly higher melting point and thermal decomposition temperature. However, this remains a hypothesis until confirmed by empirical data. The following sections provide the detailed methodology to obtain this data.

Core Experimental Protocols for Thermal Stability Assessment

The following protocols are presented as a self-validating system, where the results from each technique provide a complementary piece of the overall thermal stability profile.

Thermogravimetric Analysis (TGA) for Decomposition Temperature Determination

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the definitive method for determining the decomposition temperature.

Experimental Workflow for TGA

Caption: TGA experimental workflow from sample preparation to data analysis.

Step-by-Step TGA Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 2,7-Dichloro-9H-carbazole into a clean TGA pan (alumina or platinum is recommended for high-temperature stability).

-

Rationale: A sample size in this range ensures a detectable mass loss signal without significant thermal gradients within the sample.

-

-

Instrument Setup:

-

Place the sample pan into the TGA instrument's autosampler or manual furnace holder.

-

Tare the balance.

-

Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes before the run.

-

Rationale: An inert atmosphere prevents oxidative degradation, allowing for the determination of the intrinsic thermal stability of the compound.

-

-

Thermal Method:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.

-

Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experiment time. Faster rates can shift the decomposition to higher temperatures, while slower rates can broaden the event.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C).

-

Determine the onset decomposition temperature (Td_onset), often calculated as the intersection of the baseline with the tangent of the decomposition step.

-

Determine the temperature at which 5% mass loss occurs (Td_5%). This is a common metric for reporting thermal stability.

-

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transitions, and other phase changes.

Experimental Workflow for DSC

Caption: DSC experimental workflow for determining melting point and phase transitions.

Step-by-Step DSC Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 2,7-Dichloro-9H-carbazole into an aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation or decomposition products from contaminating the instrument.

-

Rationale: A smaller sample size minimizes thermal lag. A hermetic seal is crucial for compounds that may sublime before melting.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.

-

Rationale: The reference pan allows for the measurement of differential heat flow. The inert atmosphere prevents oxidation.

-

-

Thermal Method (Heat-Cool-Heat Cycle):

-

First Heat: Ramp the temperature from ambient (e.g., 25 °C) to a temperature above the expected melting point (e.g., 250 °C, based on the dibromo- analog) at a rate of 10 °C/min. This step removes any thermal history of the sample.

-

Cool: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min). This can reveal crystallization behavior.

-

Second Heat: Ramp the temperature again at 10 °C/min. The data from the second heating scan is typically reported for the melting point as it represents the intrinsic property of the material after a controlled thermal cycle.

-

Rationale: The heat-cool-heat cycle is standard practice to ensure the observed transitions are representative of the material itself and not artifacts of its previous crystallization or processing history.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

The melting point (Tm) is typically reported as the onset or the peak of the endothermic melting transition.

-

The area under the melting peak can be integrated to determine the enthalpy of fusion (ΔHf), which is a measure of the energy required to melt the sample.

-

Data Summary and Interpretation

The data obtained from these experiments should be summarized for clarity.

Table 1: Thermal Properties of 2,7-Dichloro-9H-carbazole

| Parameter | Method | Value | Notes |

| Melting Point (Tm) | DSC | To be determined | Onset or peak temperature from the second heating scan. |

| Enthalpy of Fusion (ΔHf) | DSC | To be determined | Integrated area of the melting endotherm. |

| Onset Decomposition (Td_onset) | TGA | To be determined | In an inert (N2) atmosphere. |

| 5% Mass Loss (Td_5%) | TGA | To be determined | In an inert (N2) atmosphere. |

A high decomposition temperature (e.g., >300 °C) would indicate good thermal stability, making the compound suitable for high-temperature processing. A sharp melting peak in the DSC thermogram is indicative of a pure crystalline material. The absence of significant mass loss before the melting point in the TGA curve confirms that the compound does not decompose upon melting.

Conclusion

Determining the thermal stability of 2,7-Dichloro-9H-carbazole is a critical step in its evaluation for applications in materials science and pharmaceuticals. Although specific data is not currently in the public domain, the detailed TGA and DSC protocols provided in this guide equip researchers with the necessary tools to generate reliable and reproducible data. By following these methodologies, scientists can confidently characterize the thermal properties of this and other novel compounds, enabling informed decisions in their research and development endeavors.

References

- Dierschke, F., et al. (2003). A reductive Cadogan ring-closure reaction was performed to afford 2,7-dibromocarbazole. Journal of Materials Chemistry.

-

TA Instruments. (2020). Using Differential Scanning Calorimetry to Investigate the Optimization of Frozen Solution Conditions for Efficient Freeze Drying. Available at: [Link]

- Morin, J-F., & Leclerc, M. (2001). 2,7-Carbazole-Based Conjugated Polymers for Electronic and Optoelectronic Applications. Macromolecules. (Note: A representative citation for the importance of carbazoles in polymer chemistry).

- Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: A Versatile Class of Conjugated Polymers. Accounts of Chemical Research.

Comprehensive Spectral Analysis and Synthetic Methodology of 2,7-Dichloro-9H-carbazole

Executive Summary

2,7-Dichloro-9H-carbazole is a highly valuable building block in the synthesis of conjugated poly(2,7-carbazole) derivatives. Unlike 3,6-linked carbazoles, 2,7-linked polymers (such as PCDTBT) exhibit extended π-conjugation and a more linear backbone, which maximizes orbital overlap and significantly improves charge carrier mobility in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

This technical guide provides an authoritative breakdown of the experimental synthesis, self-validating protocols, and rigorous Nuclear Magnetic Resonance (NMR) structural elucidation for 2,7-dichloro-9H-carbazole.

Mechanistic Synthesis Workflow

The synthesis of 2,7-disubstituted carbazoles is notoriously more complex than their 3,6-substituted counterparts, which can be achieved via direct electrophilic aromatic substitution. To specifically target the 2,7-positions, a Cadogan Ring Closure is employed [1].

The process begins with a Suzuki-Miyaura cross-coupling to form the precursor, 4,4'-dichloro-2-nitrobiphenyl . This precursor is then subjected to a reductive cyclization using triethylphosphite (

Figure 1: Mechanistic pathway of the Cadogan ring closure yielding 2,7-dichloro-9H-carbazole.

Experimental Protocols

To ensure reproducibility, the following protocol represents a self-validating system where the byproduct (triethylphosphate) and unreacted starting materials are systematically eliminated.

Protocol 1: Cadogan Ring Closure

-

Reagent Charging: Charge a 25 mL round-bottom flask with 2.00 g of 4,4'-dichloro-2-nitrobiphenyl.

-

Solvent Addition: Add 10 mL of neat triethylphosphite. Purge the system with Argon for 15 minutes. Note: Argon is critical to prevent the premature oxidation of the transient nitrene intermediate.

-

Thermal Activation: Heat the mixture to reflux (~150–160 °C) under the argon atmosphere for 5 hours [2].

-

Vacuum Distillation: Cool the mixture to 30 °C. Remove the excess triethylphosphite and the triethylphosphate byproduct via vacuum distillation (0.25 mm Hg).

-

Chromatographic Purification: Dissolve the crude residue in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a 10% ethyl acetate in hexanes mixture.

-

Isolation: Concentrate the product fractions under reduced pressure to yield ~1.05 g (60% yield) of 2,7-dichloro-9H-carbazole as a white solid (Melting Point: 188-189 °C) [1].

Protocol 2: NMR Sample Preparation

-

Dissolution: Dissolve 15–20 mg of the purified solid in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -

Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could broaden the spectral lines.

-

Acquisition Parameters: For

NMR, utilize a relaxation delay (

Structural Elucidation via NMR Spectroscopy

The structural validation of 2,7-dichloro-9H-carbazole relies heavily on its

NMR Analysis (Splitting Logic)

The proton splitting pattern is the definitive fingerprint of the 2,7-substitution [3]:

-

H1 / H8: Located between the nitrogen and the chlorine atom. Because the ortho position (C2) is blocked by chlorine, H1 only exhibits a weak meta-coupling to H3 (

Hz), appearing as a fine doublet. -

H4 / H5: Located ortho to H3. This proton exhibits a strong ortho-coupling (

Hz), appearing as a clean doublet. -

H3 / H6: Located between the chlorine and H4. It couples with both H4 (ortho) and H1 (meta), resulting in a distinct doublet of doublets (dd).

NMR Analysis (Electronic Effects)

The

Figure 2: Logical deduction tree for the NMR structural elucidation of 2,7-dichloro-9H-carbazole.

Quantitative Spectral Data Tables

Table 1:

| Position | Chemical Shift (ppm) | Multiplicity | Assignment Notes |

| C8a, C9a | 140.18 | Quaternary (C-N) | Strongly deshielded by the adjacent pyrrole nitrogen. |

| C2, C7 | 131.86 | Quaternary (C-Cl) | Deshielded by the inductive effect of chlorine. |

| C4, C5 | 121.43 | CH | Aromatic core; furthest from heteroatom influence. |

| C4a, C4b | 121.10 | Quaternary (C-C) | Internal bridgehead carbons. |

| C3, C6 | 120.62 | CH | Aromatic core. |

| C1, C8 | 110.87 | CH | Shielded relative to other positions due to resonance. |

Table 2: Representative

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Assignment Notes |

| NH | ~8.10 | Broad Singlet (s) | - | Exchangeable proton; broadens due to quadrupolar relaxation of |

| H4, H5 | 7.97 | Doublet (d) | ~8.2 Hz | Exhibits pure ortho-coupling to H3/H6. |

| H1, H8 | 7.45 | Doublet (d) | ~1.8 Hz | Exhibits pure meta-coupling to H3/H6. |

| H3, H6 | 7.24 | Doublet of Doublets (dd) | 8.2 Hz, 1.8 Hz | Exhibits both ortho and meta coupling. |

Conclusion

The synthesis and characterization of 2,7-dichloro-9H-carbazole require strict adherence to anaerobic conditions during the Cadogan cyclization to trap the nitrene intermediate effectively. The resulting product is easily verified using standard 1D NMR techniques, where the

References

- US6833432B2 - Conjugated poly(2,7-carbazole)

-

New two-step synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole as a monomer for conjugated polymers Source: Designed Monomers and Polymers (Taylor & Francis) URL:[Link]

-

Synthesis of poly(N-aryl-2,7-carbazole)s for efficient blue electroluminescence Source: CORE / National Institute of Informatics (NII.ac.jp) URL:[Link]

The 2,7-Functionalized Carbazole Paradigm: A Technical Guide to Macromolecular Engineering and Optoelectronics

Executive Summary

The development of advanced organic semiconductors relies heavily on the precise molecular engineering of highly conjugated building blocks. Among these, carbazole—an electron-rich, tricyclic heteroaromatic compound—has emerged as a cornerstone in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and bulk-heterojunction (BHJ) solar cells[1][2]. While early research focused on 3,6-linked carbazole derivatives, a paradigm shift has occurred toward 2,7-functionalized carbazoles . This whitepaper provides an in-depth mechanistic analysis of 2,7-carbazole synthesis, details self-validating experimental protocols, and explores the structure-property relationships that dictate their optoelectronic performance.

Structural Rationale: The 2,7- vs. 3,6-Linkage Debate

The functionalization site on the carbazole backbone fundamentally dictates the electronic properties of the resulting macromolecule.

Historically, 3,6-linked carbazoles were easier to synthesize via direct electrophilic aromatic substitution (e.g., bromination). However, the 3,6-linkage connects the biphenyl units in a meta-like configuration. This structural geometry disrupts the continuous overlap of

In contrast, 2,7-linked carbazoles provide a direct, para-like conjugation pathway across the biphenyl core. This extended

Core Synthetic Methodologies: Constructing the Scaffold

The primary historical bottleneck in 2,7-carbazole chemistry was the difficulty of functionalizing the 2 and 7 positions without triggering reactions at the more electronically active 3 and 6 positions[5]. This was resolved by constructing the carbazole core de novo from a pre-functionalized biphenyl precursor via the Cadogan Ring Closure [3][6].

Synthetic workflow for 2,7-dibromo-N-alkylcarbazole monomers.

Protocol: Step-by-Step Synthesis of 2,7-Dibromo-N-alkylcarbazole

As a Senior Application Scientist, it is critical to implement protocols that are self-validating. The following two-phase procedure incorporates specific in-process checks to ensure intermediate fidelity before progressing to transition-metal-catalyzed polymerizations.

Phase 1: Reductive Cadogan Ring Closure

-

Objective: Convert 4,4'-dibromo-2-nitrobiphenyl to 2,7-dibromocarbazole.

-

Causality: Triethyl phosphite (

) is utilized instead of traditional hydrogenation catalysts because it specifically deoxygenates the nitro group to generate a highly reactive singlet nitrene. This intermediate undergoes rapid, spontaneous intramolecular C-H insertion to form the central pyrrole ring, crucially leaving the aryl bromide handles intact for downstream cross-coupling[3][7]. -

Methodology:

-

In an oven-dried, argon-purged Schlenk flask, dissolve 4,4'-dibromo-2-nitrobiphenyl (1.0 eq) in a large excess of

(~6 mL per mmol of substrate)[7]. -

Heat the mixture to reflux (150-160 °C) for 18 hours under a continuous argon atmosphere.

-

In-Process Check: Monitor via TLC (silica gel, 20:1 hexane:ethyl acetate). The disappearance of the yellow nitro-biphenyl spot and the emergence of a highly fluorescent blue spot under 254 nm UV light confirms successful nitrene insertion[7].

-

Distill off the excess

under reduced pressure. Purify the crude residue via silica gel column chromatography and recrystallize from ethanol.

-

-

Validation:

NMR (

Phase 2: N-Alkylation for Solubilization

-

Objective: Functionalize the N-position to prevent

- -

Causality: The bare N-H bond of 2,7-dibromocarbazole acts as a strong hydrogen bond donor, rendering the molecule highly crystalline and insoluble. Deprotonation followed by

alkylation with a branched or long-chain alkyl halide (e.g., 1-bromooctane) introduces steric bulk. This is non-negotiable for achieving the solubility required for high-molecular-weight polymer synthesis and uniform thin-film spin-coating[6][8]. -

Methodology:

-

Suspend 2,7-dibromocarbazole (1.0 eq) in anhydrous dimethylformamide (DMF) and cool to 0 °C.

-

Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)[7].

-

In-Process Check: Observe immediate effervescence (

gas evolution). The suspension will transition to a clear, dark solution, indicating complete deprotonation to the carbazolide anion. -

Stir for 30 minutes, then add the alkyl halide (1.5 eq) dropwise. Warm to room temperature and stir for 18 hours[7][8].

-

Quench with water, extract with dichloromethane, and purify via recrystallization from hexanes.

-

-

Validation:

NMR must confirm the complete disappearance of the N-H peak at 11.5 ppm and the appearance of a distinct triplet at ~4.2 ppm, corresponding to the N-

Macromolecular Engineering & Optoelectronic Profiling

Once the 2,7-dibromo-N-alkylcarbazole monomer is isolated, it serves as a versatile electrophile for Suzuki, Stille, or Yamamoto coupling polymerizations[3][6]. By alternating the electron-rich 2,7-carbazole donor with various electron-deficient acceptor units, researchers can precisely engineer the HOMO and LUMO energy levels to tune the emission color across the entire visible spectrum[9].

Quantitative Optoelectronic Performance

The following table summarizes the photophysical properties of highly conjugated 2,7-carbazole polymers synthesized for OLED applications[9]:

| Polymer Designation | Co-Monomer (Acceptor Unit) | Emission Color | Absorption Max (nm) | Quantum Yield (%) | Glass Transition ( |

| PEHC | None (Homopolymer) | Blue | ~380 | ~80 | ~60-70 |

| PCPy | 4-heptyl-2,5-pyridine | Blue | ~380 | N/A | ~60-70 |

| PCQ | 2,3-diheptyl-5,8-quinoxaline | Green | ~450 | 83 | ~60-70 |

| PCPTO | Quinquethiophene-dioxide | Red | 392, 512 | 25 | ~60-70 |

Furthermore, when applied to Bulk Heterojunction (BHJ) Solar Cells, low-bandgap donor-acceptor copolymers utilizing 2,7-carbazole (such as those paired with electron-deficient bithiazole units) demonstrate deep HOMO levels. This provides excellent air stability and high open-circuit voltages (

| Polymer Blend | Acceptor Material | Fill Factor (%) | Power Conversion Efficiency (%) | ||

| P4:PC71BM | 0.60 | 4.83 | 35 | 1.01 |

(Note: Advanced derivatives like PCDTBT have pushed PCEs significantly higher in optimized device architectures[2][3].)

Device Integration: Charge Transport Mechanisms

In optoelectronic devices, the 2,7-carbazole backbone acts as the primary conduit for hole transport. The structural rigidity prevents non-radiative decay pathways, while the alkyl chains dictate the nanoscale morphology of the polymer blend.

Charge generation and transport pathway in a 2,7-carbazole bulk heterojunction.

Conclusion

The transition from 3,6- to 2,7-functionalized carbazoles represents a masterclass in rational molecular design. By utilizing the Cadogan ring closure and strategic N-alkylation, chemists have unlocked a highly soluble, highly conjugated building block[6][7]. Whether acting as the blue-emitting core in OLEDs, the hole-transport layer (HTL) in perovskite systems, or the electron donor in BHJ solar cells, 2,7-carbazole polymers offer an unparalleled combination of deep HOMO levels, high charge mobility, and exceptional thermal stability[3][9][10].

References

-

Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials , ResearchGate, 5

-

Combining the macromoner approach and the oxidative electrochemical polymerization to obtain 2,7- linked copolymers with N-methylcarbazole , UPC Commons, 7

-

2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade , MDPI, 10

-

2,7-Dibromo-9-octyl-9H-carbazole , PMC (NIH), 8

-

Syntheses of Conjugated Polymers Derived from N-Alkyl-2,7-carbazoles , ACS Publications, 6

-

Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years , PMC (NIH), 1

-

2,7-Carbazole-Based Conjugated Polymers for Blue, Green, and Red Light Emission , ACS Publications, 9

-

Poly(2,7-carbazole)s: Structure−Property Relationships , ACS Publications, 3

-

2,7-Dibromocarbazole | 136630-39-2 , Ossila, 2

-

Synthesis and applications of 2,7-carbazole-based conjugated main-chain copolymers containing electron deficient bithiazole units for organic solar cells , Manipal Academy of Higher Education, 4

Sources

- 1. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. upcommons.upc.edu [upcommons.upc.edu]

- 8. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Protocols for N-Alkylation of 2,7-Dichloro-9H-carbazole

Executive Summary & Strategic Relevance

The N-alkylation of 2,7-dichloro-9H-carbazole is a pivotal gateway reaction in the synthesis of high-performance organic semiconductors, specifically for Organic Photovoltaics (OPV) and Organic Light Emitting Diodes (OLEDs). Unlike the parent carbazole, the 2,7-dichloro derivative serves as a specific precursor for PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]) and other ladder-type conjugated polymers.

This guide moves beyond generic "carbazole alkylation" to address the specific electronic and steric nuances of the 2,7-dichloro substituted core. The electron-withdrawing chlorine atoms at the 2- and 7-positions increase the acidity of the N-H proton (

Mechanistic Insight & Chemical Logic

To achieve high yields (>90%) and suppress side reactions (such as N-oxidation or oligomerization), one must understand the underlying physical organic chemistry.

The Electronic Effect

The inductive effect (-I) of the chlorine atoms stabilizes the nitrogen anion (carbazolide) formed after deprotonation.

-

Consequence 1 (Pro): Deprotonation is faster and requires less forcing conditions than unsubstituted carbazole.

-

Consequence 2 (Con): The stabilized anion is a slightly weaker nucleophile (harder), requiring higher temperatures or more electrophilic alkylating agents for sterically hindered chains (e.g., 2-ethylhexyl, 1-octylnonyl).

The Reaction Pathway ( )

The reaction proceeds via a standard

Figure 1: Mechanistic pathway for the base-mediated N-alkylation.

Experimental Protocols

Choose the protocol based on your available equipment and the reactivity of your alkylating agent.

Decision Matrix

| Parameter | Method A: The Standard | Method B: The Accelerator | Method C: The Green Route |

| Base | NaH (60% in oil) | KOH (Powder) | |

| Solvent | DMF or DMSO | DMF or THF | Acetone or Toluene |

| Catalyst | None | None | 18-Crown-6 or TBAB |

| Conditions | 80–100°C, 12–24 h | 0°C to RT, 2–6 h | Reflux, 6–12 h |

| Best For | Scalability, Robustness | Sterically hindered alkyls | Cost-efficiency, Easier workup |

Protocol A: The "Standard" Carbonate Method ( /DMF)

Recommended for primary alkyl halides (e.g., Octyl bromide, 2-Ethylhexyl bromide).

Materials:

-

2,7-Dichloro-9H-carbazole (1.0 eq)

-

Alkyl Bromide/Iodide (1.5 – 2.0 eq)

-

Potassium Carbonate (

), anhydrous, powdered (3.0 eq) -

DMF (N,N-Dimethylformamide), anhydrous

-

Equipment: Round bottom flask, reflux condenser, oil bath, nitrogen line.

Step-by-Step Workflow:

-

Preparation: Flame-dry a round bottom flask and cool under nitrogen flow.

-

Dissolution: Add 2,7-dichloro-9H-carbazole (e.g., 2.36 g, 10 mmol) and anhydrous DMF (25 mL). Stir until fully dissolved.

-

Deprotonation: Add powdered

(4.14 g, 30 mmol) in one portion. The suspension may turn slightly yellow/orange. Stir at Room Temperature (RT) for 30 minutes to ensure partial deprotonation. -

Addition: Add the alkyl halide (e.g., 1-bromooctane, 15-20 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 90°C . Monitor via TLC (Hexane:DCM 4:1) or HPLC.[1][2][3][4]

-

Checkpoint: Reaction is typically complete in 12–18 hours.

-

-

Workup (Precipitation Method):

-

Cool the mixture to RT.

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a white or off-white solid.

-

Filter the solid using a Buchner funnel.

-

Wash the cake 3x with water and 1x with cold methanol (to remove unreacted alkyl halide).

-

-

Purification: Recrystallize from Ethanol/Hexane or perform a short silica plug filtration if high purity (>99.5%) is required for polymerization.

Protocol B: The "Strong Base" Method (NaH/DMF)

Recommended for secondary alkyl halides or unreactive electrophiles.

Safety Warning: NaH reacts violently with moisture, evolving

Step-by-Step Workflow:

-

Setup: Use a strictly anhydrous Schlenk line setup.

-

NaH Washing (Optional but Recommended): Place NaH (60% dispersion, 1.5 eq) in the flask. Wash 2x with dry hexane to remove mineral oil. Remove hexane under vacuum.

-

Solvent: Add anhydrous DMF (0.2 M concentration relative to carbazole). Cool to 0°C in an ice bath.

-

Substrate Addition: Dissolve 2,7-dichloro-9H-carbazole in a minimum amount of DMF and add dropwise to the NaH suspension.

-

Observation: Vigorous bubbling (

evolution). Solution turns yellow/brown.

-

-

Warm Up: Allow to stir at RT for 1 hour to ensure complete anion formation.

-

Alkylation: Cool back to 0°C (optional, depending on alkyl halide volatility) and add Alkyl Halide (1.2 – 1.5 eq).

-

Completion: Stir at RT or heat to 60°C. Reaction is usually complete within 4 hours.

-

Quench: Carefully add Methanol dropwise to quench excess NaH.

-

Extraction: Pour into water, extract 3x with Dichloromethane (DCM) or Ethyl Acetate. Dry over

, filter, and concentrate.

Troubleshooting & Optimization ("The Scientist's Notebook")

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete deprotonation or wet solvent. | Ensure |

| Black/Tar Formation | Oxidation of the anion or solvent decomposition. | Degas solvents (freeze-pump-thaw or |

| Unreacted Carbazole | Steric hindrance of the alkyl group. | Switch to Method B (NaH). Add catalytic KI (Finkelstein in situ) if using Alkyl Bromides. |

| Oily Product | Residual DMF or Alkyl Halide. | DMF: Wash organic layer 5x with water/LiCl solution. Alkyl Halide: Wash solid with cold MeOH or perform column chromatography. |

Visualization of Workflow

Figure 2: Operational workflow for the standard Potassium Carbonate alkylation protocol.

References

-

Synthesis of Poly(N-alkyl-2,7-carbazole)

-

Morin, J. F., & Leclerc, M. (2001).[5] Syntheses of Conjugated Polymers Derived from N-Alkyl-2,7-carbazoles. Macromolecules, 34(14), 4680–4682.

-

-

PCDTBT Precursor Synthesis

- Blouin, N., Michaud, A., & Leclerc, M. (2007). A Low-Bandgap Poly(2,7-Carbazole) Derivative for Use in High-Performance Solar Cells.

-

General Carbazole Alkylation Methodologies

-

BenchChem Technical Support.[2] Optimizing N-Alkylation of Carbazole.

-

-

Microwave Assisted Synthesis

- Bogdal, D. (2001).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 4. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]

- 5. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2,7-Dichloro-9H-carbazole as a Strategic Intermediate for High-Performance OLED Materials

Executive Summary & Mechanistic Rationale

In the development of advanced Organic Light-Emitting Diodes (OLEDs), the carbazole moiety is a ubiquitous building block due to its exceptional hole-transporting capabilities and high chemical stability. While the 3,6-positions of carbazole are highly reactive toward electrophilic aromatic substitution, synthesizing materials functionalized at the 2,7-positions requires specific halogenated precursors, such as 2,7-Dichloro-9H-carbazole .

The strategic choice to utilize 2,7-dichloro-9H-carbazole over its 3,6-counterparts is driven by fundamental molecular orbital mechanics. Functionalization at the 2,7-positions extends

Mechanistic rationale for utilizing 2,7-substituted carbazoles in PhOLEDs.

Comparative Photophysical & Electronic Data

Understanding the quantitative differences between substitution patterns dictates material selection. The table below summarizes the impact of 2,7- vs. 3,6-substitution on OLED device parameters.

| Parameter | 3,6-Diarylcarbazole Derivatives | 2,7-Diarylcarbazole Derivatives | Impact on OLED Performance |

| Conjugation Axis | Transverse | Longitudinal (Linear) | 2,7-axis improves charge carrier mobility and film morphology. |

| Triplet Energy ( | ~2.70 – 2.80 eV | > 2.90 eV | Higher |

| HOMO Level | Shallower (~ -5.3 eV) | Deeper (~ -5.6 eV) | Deeper HOMO provides superior oxidative stability and hole-blocking properties. |

| C-X Bond Activation | Low barrier (Bromides/Iodides) | High barrier (Chlorides) | Requires specialized, electron-rich Pd-ligand systems for cross-coupling. |

Experimental Workflows & Validated Protocols

The synthesis of OLED-active materials from 2,7-dichloro-9H-carbazole generally follows a two-step sequence: N-functionalization followed by transition-metal-catalyzed cross-coupling.

Workflow for synthesizing OLED materials from 2,7-Dichloro-9H-carbazole.

Protocol A: N-Arylation via Copper-Catalyzed Ullmann Coupling

Before activating the 2,7-chlorides, the secondary amine must be protected/functionalized. A free N-H bond will poison palladium catalysts in downstream steps or undergo unwanted Buchwald-Hartwig amination .

-

Causality for Catalyst Choice : We utilize a Copper-catalyzed Ullmann coupling rather than Palladium. Palladium catalysts can prematurely undergo oxidative addition with the 2,7-C-Cl bonds. Copper is highly selective for the N-H bond over aryl chlorides.

Step-by-Step Methodology:

-

Preparation : Charge a flame-dried Schlenk flask with 2,7-dichloro-9H-carbazole (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere : Evacuate and backfill with Argon (3x). Causality: Oxygen degrades the active Cu(I) species into inactive Cu(II) oxides.

-

Reaction : Add anhydrous DMF and the desired Aryl Iodide (1.2 eq) via syringe. Heat the mixture to 110 °C for 24 hours.

-

Self-Validating Step : Monitor reaction progress via TLC (Hexane/EtOAc). The N-H proton of the starting material makes it highly polar (low

). Successful N-arylation eliminates this hydrogen-bond donor, resulting in a significantly higher -

Workup : Cool to room temperature, filter through a Celite pad to remove insoluble copper salts, extract with dichloromethane, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aryl chlorides are notoriously challenging substrates due to the high bond dissociation energy of the C-Cl bond (~96 kcal/mol) compared to C-Br (~81 kcal/mol).

-

Causality for Ligand Choice : To force the oxidative addition of the C-Cl bond to the Pd(0) center, a highly active, electron-rich, and sterically hindered dialkylbiaryl phosphine ligand—such as SPhos or XPhos —is strictly required.

Step-by-Step Methodology:

-

Preparation : Combine the 2,7-dichloro-9-arylcarbazole intermediate (1.0 eq), the desired Arylboronic acid (2.5 eq), and K₃PO₄ (3.0 eq) in a biphasic mixture of Toluene and H₂O (4:1 v/v). Causality: K₃PO₄ is preferred over Na₂CO₃ as it provides the optimal basicity to accelerate the transmetalation step without degrading the boronic acid.

-